2-Methyl-2-nitro-1,3-propanediol
Overview
Description
2-Methyl-2-nitro-1,3-propanediol is a chemical compound with the molecular formula C4H9NO4 . It is a colorless, low viscosity liquid with a unique molecular structure . This compound is widely used in polymer and coating applications .
Synthesis Analysis
The synthesis of 2-Methyl-2-nitro-1,3-propanediol can be achieved from formaldehyde and nitroethane . Another method involves the reaction of the sodium salt of 2-nitro-1,3-propanediol with an aqueous nitric acid solution .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-nitro-1,3-propanediol is characterized by a branched asymmetric aliphatic diol . The molecular weight is 135.119 Da .Chemical Reactions Analysis
The sodium salt of 2-nitro-1,3-propanediol reacts with an aqueous nitric acid solution to give 2-nitro-1-propen-3-ol . Chlorination and bromination of this compound yield 2,3-dichloro- and 2,3-dibromo-2-nitropropanols .Physical And Chemical Properties Analysis
2-Methyl-2-nitro-1,3-propanediol has a density of 1.3±0.1 g/cm3, a boiling point of 324.2±32.0 °C at 760 mmHg, and a flash point of 153.3±13.6 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Antibacterial Applications
2-Methyl-2-nitro-1,3-propanediol, a variant of 2-bromo-2-nitro-1,3-propanediol, has applications in various fields due to its antibacterial properties. Specifically, it's utilized in cosmetics, water treatment, the oil industry, and even in public places, showcasing its wide-ranging utility due to its characteristic antibacterial mechanism Wei Wenlong.
Therapeutic Corneoscleral Cross-Linking
Aliphatic β-nitro alcohols like 2-Methyl-2-nitro-1,3-propanediol demonstrate promising applications in therapeutic corneoscleral cross-linking, a medical technique aimed at strengthening the cornea. This compound, referred to as MNPD in the study, along with higher order nitroalcohols (HONAs), show exceptional chemical stability, making them potential candidates for in vivo therapeutic applications Xia Li, Yongjun Li, Mijung Kim, Stephen L. Trokel, Nicholas J. Turro, D. Paik.
Magnetic Properties in Material Science
2-Methyl-2-nitro-1,3-propanediol is involved in the synthesis of compounds like 2-(2-methyl-1,3-propanediol)-4,4,5,5-tetramethyl-3-oxylimidazoline 1-oxide, which exhibit intriguing magnetic properties. These properties are essential in material sciences, especially in understanding intermolecular interactions and magnetic coupling behaviors at different temperatures Robin Endtner, Christoph Loick, E. Rentschler, W. Sicking, R. Boese, R. Sustmann.
Chemical Synthesis and Industrial Applications
The compound plays a crucial role in chemical synthesis and has notable applications in the manufacturing of various industrial products. It's particularly highlighted for its use in unsaturated polyester resin, saturated polyester resin, alkyd resin, polyurethane resin, coatings, plasticizers, adhesives, and even in personal care products. Its resistance to crystallization and compatibility with monomers make it a valuable component in these applications, offering higher tensile and flexural strengths among other benefits L. Hui-ping.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-nitropropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4/c1-4(2-6,3-7)5(8)9/h6-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTYADDQWWVBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041437 | |
Record name | 2-Methyl-2-nitro-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-nitro-1,3-propanediol | |
CAS RN |
77-49-6 | |
Record name | 2-Methyl-2-nitro-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-2-nitro-1,3-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-nitro-1,3-propanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-2-nitro-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-nitropropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-2-NITRO-1,3-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TD71126R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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